

An In-depth Technical Guide to 2-Furyl(4-methylphenyl)methanone

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Compound of Interest

Compound Name:	2-Furyl(4-methylphenyl)methanone
CAS No.:	13365-62-3
Cat. No.:	B1282923

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Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **2-Furyl(4-methylphenyl)methanone**. Belonging to the class of aryl alkyl ketones, this molecule incorporates both a furan and a substituted phenyl ring, making it a compound of interest in synthetic and medicinal chemistry. This document details a robust laboratory-scale synthesis via Friedel-Crafts acylation, outlines its key physicochemical properties, and provides an in-depth analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers and professionals in drug development and organic synthesis, offering both foundational data and practical, field-proven insights into the handling and characterization of this compound.

Core Molecular Identity

2-Furyl(4-methylphenyl)methanone is an aromatic ketone characterized by a furan ring linked to a p-tolyl group through a carbonyl bridge. Understanding its fundamental identifiers is the first step in any research endeavor.

- IUPAC Name: Furan-2-yl(p-tolyl)methanone
- Synonyms: 2-(4-Methylbenzoyl)furan, 2-Furyl p-tolyl ketone
- Chemical Structure:

(Self-generated image, not from a cited source)

Table 1: Key Chemical Identifiers

Identifier	Value	Source
CAS Number	13365-62-3	BLD Pharm[1]
Molecular Formula	C ₁₂ H ₁₀ O ₂	BLD Pharm[1]
Molecular Weight	186.21 g/mol	BLD Pharm[1]

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and application. While specific experimental data for this compound is not widely published, properties can be reliably predicted based on structurally similar compounds, such as benzofuran-2-yl(p-tolyl)methanone.

Table 2: Physicochemical Data

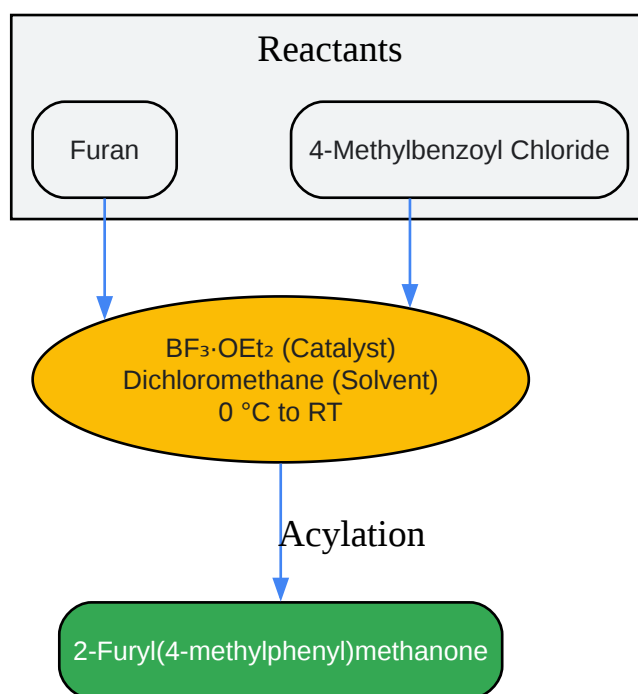
Property	Value	Notes
Physical State	Solid	Predicted based on analogs
Melting Point	-65-66 °C	Analogous to benzofuran-2-yl(p-tolyl)methanone[2]
Boiling Point	Not available	Expected to be high; requires vacuum distillation
Solubility	Insoluble in water	Predicted
Soluble in common organic solvents (e.g., CH ₂ Cl ₂ , CHCl ₃ , Ethyl Acetate)	Predicted	

Synthesis via Friedel-Crafts Acylation

The most direct and widely applicable method for the synthesis of **2-Furyl(4-methylphenyl)methanone** is the Friedel-Crafts acylation of furan with 4-methylbenzoyl chloride.

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or, more suitably for sensitive substrates like furan, a milder alternative like boron trifluoride etherate (BF₃·OEt₂), is used to generate a highly electrophilic acylium ion from the acyl chloride. Furan, being an electron-rich heterocycle, is highly reactive but also prone to polymerization under harsh acidic conditions[3]. Therefore, the choice of a mild catalyst and controlled reaction temperatures are critical for achieving a good yield and preventing degradation. The acylation occurs preferentially at the C2 (alpha) position of the furan ring, as the intermediate carbocation is better stabilized by the adjacent oxygen atom.



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Caption: Workflow for the synthesis of **2-Furyl(4-methylphenyl)methanone**.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating in-process checks and a final purification step that ensures the identity and purity of the final product.

Materials:

- Furan (freshly distilled)
- 4-Methylbenzoyl chloride
- Boron trifluoride etherate (BF₃·OEt₂)
- Anhydrous Dichloromethane (CH₂Cl₂)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add furan (1.1 equivalents) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
- **Catalyst Addition:** Slowly add boron trifluoride etherate (1.2 equivalents) to the stirred solution. Maintain the temperature at 0 °C.
- **Acyl Chloride Addition:** Dissolve 4-methylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
 - **Causality Insight:** Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent polymerization of the furan starting material.
- **Reaction Progression:** After the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v). The disappearance of the starting material and the appearance of a new, lower R_f spot indicates product formation.
- **Work-up:** Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO_3 solution to quench the reaction. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO_3 solution (2x), water (1x), and brine (1x).

- **Trustworthiness Check:** The bicarbonate wash neutralizes the Lewis acid and any HCl formed, which is essential for the stability of the product.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification and Validation:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield **2-Furyl(4-methylphenyl)methanone** as a solid. The identity and purity should be validated by the spectroscopic methods detailed in Section 4.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following data are predicted based on established chemical shift principles and analysis of structurally similar compounds, such as benzofuran-2-yl(p-tolyl)methanone[2].

Table 3: Predicted Spectroscopic Data for **2-Furyl(4-methylphenyl)methanone**

Technique	Feature	Predicted Chemical Shift / Value	Assignment and Rationale
^1H NMR	Aromatic Protons	δ 7.90-7.80 (d, 2H)	Protons on the p-tolyl ring ortho to the carbonyl group.
(500 MHz, CDCl_3)	Aromatic Protons	δ 7.35-7.25 (d, 2H)	Protons on the p-tolyl ring meta to the carbonyl group.
Furan Proton	δ 7.70-7.65 (m, 1H)	H5 proton on the furan ring (adjacent to oxygen).	
Furan Proton	δ 7.30-7.25 (m, 1H)	H3 proton on the furan ring (adjacent to the carbonyl).	
Furan Proton	δ 6.60-6.55 (m, 1H)	H4 proton on the furan ring.	
Methyl Protons	δ 2.45 (s, 3H)	$-\text{CH}_3$ protons on the p-tolyl ring.	
^{13}C NMR	Carbonyl Carbon	δ \sim 184.0	Ketone $\text{C}=\text{O}$.
(125 MHz, CDCl_3)	Furan Carbons	δ \sim 152.5, \sim 147.0, \sim 120.0, \sim 112.8	C2, C5, C3, and C4 of the furan ring, respectively.
p-Tolyl Carbons	δ \sim 144.0, \sim 134.5, \sim 129.8, \sim 129.4	$\text{C}-\text{CH}_3$, $\text{C}-\text{C}=\text{O}$, and the two sets of CH carbons of the phenyl ring.	
Methyl Carbon	δ \sim 21.7	$-\text{CH}_3$ carbon.	
IR Spectroscopy	$\text{C}=\text{O}$ Stretch	\sim 1660-1680 cm^{-1}	Strong absorption characteristic of an aryl ketone

conjugated with the furan ring.

(ATR)	C-O-C Stretch	~1050-1250 cm ⁻¹	Characteristic furan ring stretching.
Aromatic C-H Stretch	~3100-3000 cm ⁻¹	Aromatic C-H vibrations.	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 186.0681	Corresponding to the exact mass of C ₁₂ H ₁₀ O ₂ .
(EI)	Major Fragments	m/z = 119, 95, 65	Fragments corresponding to [CH ₃ -C ₆ H ₄ -CO] ⁺ (p-toluoyl cation) and [C ₄ H ₃ O-CO] ⁺ (furoyl cation) and subsequent furan ring fragments.

Chemical Reactivity and Potential Applications

The unique combination of a reactive furan ring and a ketone functionality makes **2-Furyl(4-methylphenyl)methanone** a versatile synthetic intermediate.

- **Reactivity of the Furan Ring:** The furan moiety is an electron-rich diene and can participate in various reactions. It is susceptible to electrophilic substitution, though less reactive than furan itself due to the electron-withdrawing nature of the aroyl group. It can also undergo Diels-Alder cycloadditions and is sensitive to strong acids and oxidizing agents, which can lead to ring-opening[4].
- **Reactivity of the Ketone:** The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or conversion to an oxime.
- **Potential Applications:** The 2-arylbzofuran scaffold, a close structural relative, has been extensively studied for its biological activities. Derivatives have shown promise as potent and

selective inhibitors of human monoamine oxidase B (hMAO-B), which is a target in the treatment of neurodegenerative diseases[3]. Furthermore, various furan- and benzofuran-based ketones have been investigated as anti-inflammatory[5] and antimicrobial agents. Given these precedents, **2-Furyl(4-methylphenyl)methanone** serves as a valuable scaffold for the development of new therapeutic agents. Its derivatives have been synthesized and evaluated for activities such as protein tyrosine kinase inhibition[3].

Conclusion

2-Furyl(4-methylphenyl)methanone is a well-defined chemical entity with accessible synthetic routes and a rich potential for further chemical exploration. This guide provides the foundational chemical and physical data necessary for its synthesis and characterization. The established protocols and spectroscopic benchmarks herein serve as a validated starting point for researchers aiming to utilize this compound as a building block in medicinal chemistry and materials science.

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